molecular formula C16H17NO4 B11177998 2,4-dimethoxy-N-(4-methoxyphenyl)benzamide

2,4-dimethoxy-N-(4-methoxyphenyl)benzamide

Cat. No.: B11177998
M. Wt: 287.31 g/mol
InChI Key: YDTRZUYPPKRTSS-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-(4-methoxyphenyl)benzamide is an organic compound with the molecular formula C16H17NO4 It is a benzamide derivative characterized by the presence of methoxy groups at the 2 and 4 positions on the benzene ring, as well as an additional methoxy group on the phenyl ring attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethoxy-N-(4-methoxyphenyl)benzamide typically involves the condensation of 2,4-dimethoxybenzoic acid with 4-methoxyaniline. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and reproducibility. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxy-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, its anti-melanogenic activity is attributed to the inhibition of tyrosinase, an enzyme crucial for melanin biosynthesis. The compound binds to the active site of tyrosinase, preventing the conversion of tyrosine to melanin. Additionally, it may modulate signaling pathways involved in melanogenesis, such as the cAMP/protein kinase A (PKA) and mitogen-activated protein kinase (MAPK) pathways .

Comparison with Similar Compounds

Uniqueness: 2,4-Dimethoxy-N-(4-methoxyphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit melanin production makes it particularly valuable in cosmetic and pharmaceutical applications .

Properties

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

2,4-dimethoxy-N-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C16H17NO4/c1-19-12-6-4-11(5-7-12)17-16(18)14-9-8-13(20-2)10-15(14)21-3/h4-10H,1-3H3,(H,17,18)

InChI Key

YDTRZUYPPKRTSS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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